molecular formula C16H16FN3O2 B6451250 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2548996-51-4

5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6451250
CAS No.: 2548996-51-4
M. Wt: 301.31 g/mol
InChI Key: GOPAGHZMTMGVJG-UHFFFAOYSA-N
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Description

5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a methoxy group linked to a pyrrolidine ring, which is further connected to a pyridine-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which include this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine in animal models have not been reported. It is possible that this compound could have threshold effects or cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound could potentially interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine-4-carbonyl Group: This step involves the acylation of the pyrrolidine ring with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The final step involves the methoxylation of the pyrrolidine ring, which can be carried out using methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines or pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in the treatment of diseases such as cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental degradation.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    5-chloro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-fluoro-2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 5-fluoro-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the pyridine-4-carbonyl group contributes to its binding affinity to biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-1-2-15(19-9-14)22-11-12-5-8-20(10-12)16(21)13-3-6-18-7-4-13/h1-4,6-7,9,12H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPAGHZMTMGVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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